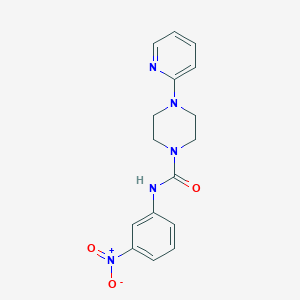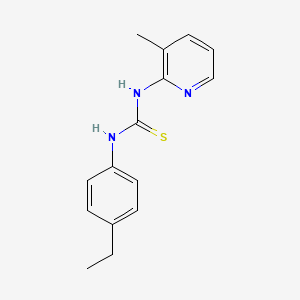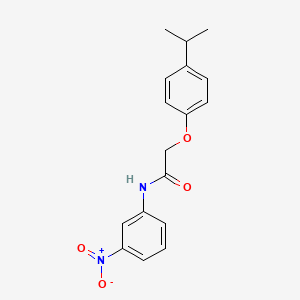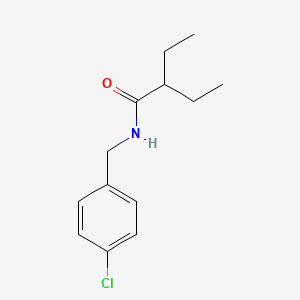![molecular formula C14H18N2O2S B5872722 N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide, also known as DNNS, is a synthetic compound that has gained significant attention in scientific research due to its various applications. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry. DNNS has been found to have potential therapeutic properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is not fully understood. However, it has been proposed that N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide binds to specific receptors in the body and modulates their activity. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been shown to modulate the activity of ion channels and transporters in the body, which may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good stability. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide is also highly fluorescent, which makes it an excellent probe for studying biological systems. However, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some applications. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has potential toxicity, which may affect its use in vivo.
Orientations Futures
There are several future directions for N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide research. One potential direction is to further explore its therapeutic potential in cancer and Alzheimer's disease. Another direction is to study its activity at the molecular level and identify its specific binding sites in the body. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide may have potential applications in other areas, such as drug delivery and imaging. Further research is needed to fully understand the potential of N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide and its applications in scientific research.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of triethylamine. The reaction occurs at room temperature and yields N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has also been used as a pH sensor in biological systems. Additionally, N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-16(2)10-9-15-19(17,18)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJYRRGJQVYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)

![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)

![5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5872761.png)